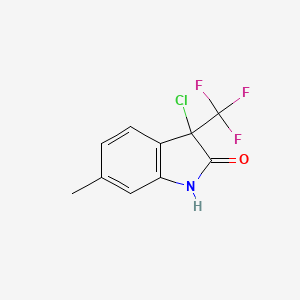
3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methyl group attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole precursor, which is then subjected to chlorination and trifluoromethylation reactions.
Chlorination: The indole precursor is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, to introduce the trifluoromethyl group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide or dimethyl sulfate to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Oxidation Reactions: Oxo derivatives of the original compound.
Reduction Reactions: Reduced indole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-6-methyl-1H-indole: Lacks the trifluoromethyl group, resulting in different electronic properties.
6-methyl-3-(trifluoromethyl)-1H-indole: Lacks the chlorine atom, affecting its reactivity and binding affinity.
3-chloro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to significantly different chemical behavior.
Uniqueness
3-chloro-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of the trifluoromethyl, chlorine, and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-chloro-6-methyl-3-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO/c1-5-2-3-6-7(4-5)15-8(16)9(6,11)10(12,13)14/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXHZOIJMMJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


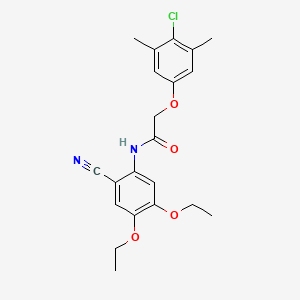
![2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE](/img/structure/B4300249.png)

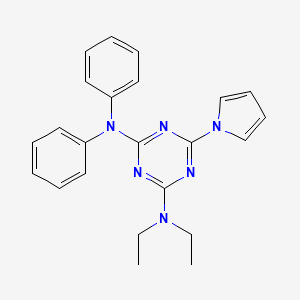
![15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine](/img/structure/B4300272.png)
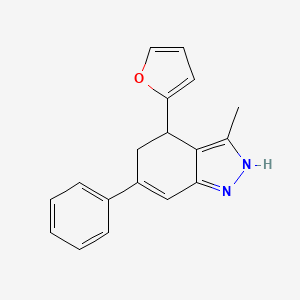
![N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE](/img/structure/B4300278.png)
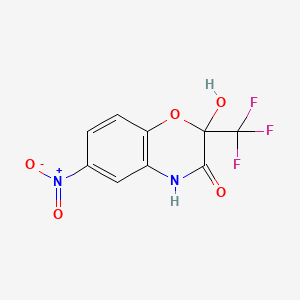
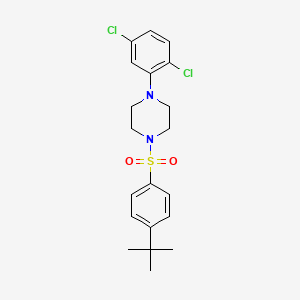

![1-(2,5-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
![DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE](/img/structure/B4300348.png)
![3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4300355.png)
